(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
CAS No.: 338402-85-0
VCID: VC4817992
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
![(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile - 338402-85-0](/images/structure/VC4817992.png)
Description |
(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile is an organic compound featuring a nitrile group, a chlorophenyl moiety, and a methoxyphenyl group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and structural versatility. Synthesis MethodsThe synthesis of (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base. Common solvents include ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate are used to facilitate the reaction. The process is often conducted at elevated temperatures to ensure complete conversion. Industrial ProductionIn industrial settings, continuous flow reactors are employed to optimize reaction efficiency and yield. High-throughput screening methods help identify optimal reaction conditions and catalysts. Purification techniques like recrystallization or chromatography are used to achieve high purity. Chemical Reactions and ApplicationsThis compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The chlorophenyl group can participate in nucleophilic substitution reactions, while the nitrile group can be reduced to form an amine. Biological Applications(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Its unique structure makes it a candidate for drug development. Industrial ApplicationsThe compound is also used in the development of advanced materials, including polymers and coatings. Mechanism of Action and Biological ActivityThe mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to various biological effects. These interactions may inhibit enzyme activity or modulate signal transduction pathways. |
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CAS No. | 338402-85-0 |
Product Name | (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile |
Molecular Formula | C16H13ClN2O |
Molecular Weight | 284.74 |
IUPAC Name | (E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile |
Standard InChI | InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3/b13-11- |
Standard InChIKey | MPRCHPSGAQZRBQ-QBFSEMIESA-N |
SMILES | COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Solubility | not available |
PubChem Compound | 5523734 |
Last Modified | Aug 17 2023 |
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